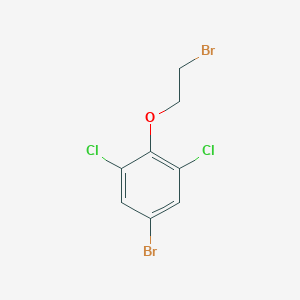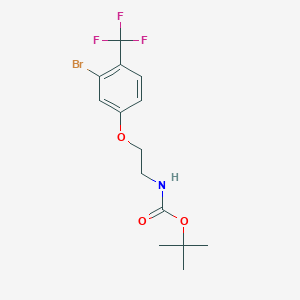
tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a phenoxyethyl carbamate structure. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and research purposes.
Preparation Methods
One common synthetic route involves the use of tert-butyl nitrite (t-BuONO) and a radical initiator such as benzoyl peroxide (BPO) to facilitate the addition of the trifluoromethyl group . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The presence of the trifluoromethyl group makes it suitable for coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. The presence of the bromine atom also facilitates various chemical transformations, making the compound versatile in different reaction conditions .
Comparison with Similar Compounds
tert-Butyl (2-(3-bromo-4-(trifluoromethyl)phenoxy)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: This compound has a similar structure but with a chlorine atom instead of a trifluoromethyl group.
tert-Butyl (4-bromobutyl)carbamate: This compound has a different alkyl chain length but shares the tert-butyl and bromine functional groups.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H17BrF3NO3 |
|---|---|
Molecular Weight |
384.19 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-bromo-4-(trifluoromethyl)phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C14H17BrF3NO3/c1-13(2,3)22-12(20)19-6-7-21-9-4-5-10(11(15)8-9)14(16,17)18/h4-5,8H,6-7H2,1-3H3,(H,19,20) |
InChI Key |
VKOLFOXPVMEKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide](/img/structure/B13724034.png)
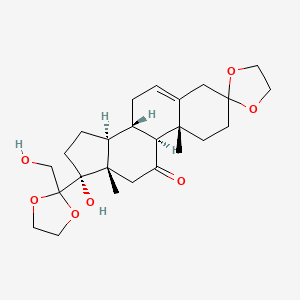
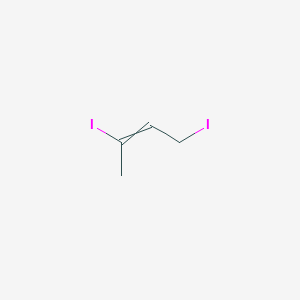
![2-Diethylamino-7-(difluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B13724049.png)
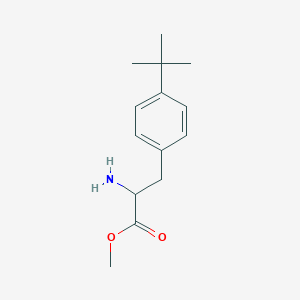
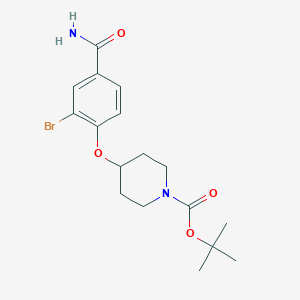
![tert-Butyl ((4'-ethynyl-[1,1'-biphenyl]-4-yl)methyl)carbamate](/img/structure/B13724067.png)
![[2-(2-Bromo-5-chloro-phenyl)-ethyl]-cyclopropyl-amine](/img/structure/B13724068.png)
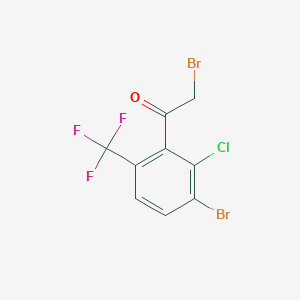
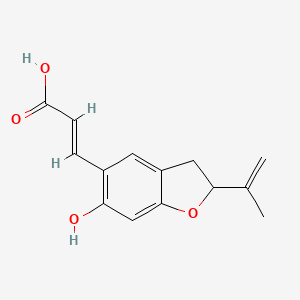
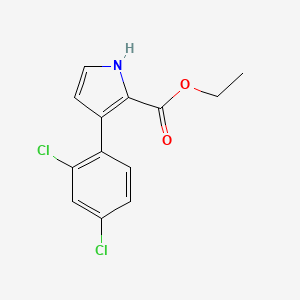
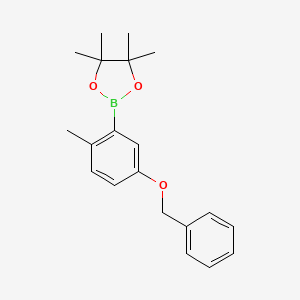
![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
